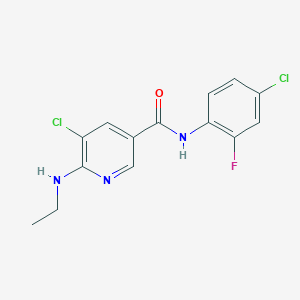
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key player in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway, particularly through mutations in BRAF, is a common feature of many cancers. Therefore, PF-06463922 has potential as an anti-cancer drug.
Wirkmechanismus
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is a selective inhibitor of BRAF. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells with BRAF mutations.
Biochemical and physiological effects:
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have potent and selective inhibitory activity against BRAF in cancer cells with BRAF mutations. In addition, 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its selectivity for BRAF. This allows for specific targeting of cancer cells with BRAF mutations, while sparing normal cells with wild-type BRAF. However, one limitation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its potential for off-target effects, particularly on other kinases in the MAPK pathway. In addition, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the investigation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated in order to better understand its potential as an anti-cancer drug.
Synthesemethoden
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-chloro-2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the amide linkage. The resulting compound is then further reacted with ethylamine to introduce the ethylamino group. Finally, the 5-chloro substituent is introduced through a substitution reaction with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide inhibits the growth of cancer cells with BRAF mutations, but has little effect on cells with wild-type BRAF. In vivo studies have demonstrated that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can inhibit tumor growth in mouse xenograft models of BRAF-mutant cancers, including melanoma and colorectal cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O/c1-2-18-13-10(16)5-8(7-19-13)14(21)20-12-4-3-9(15)6-11(12)17/h3-7H,2H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRQIBIMAAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

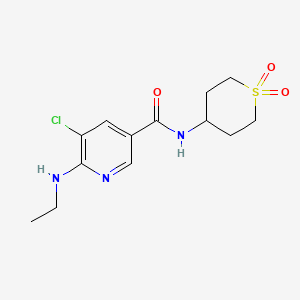
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)

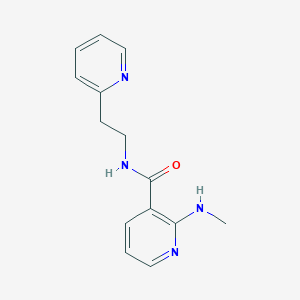
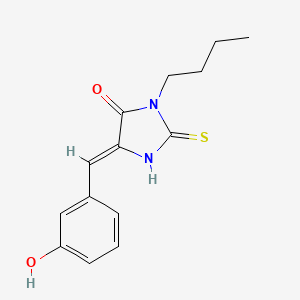

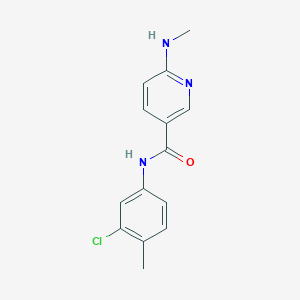
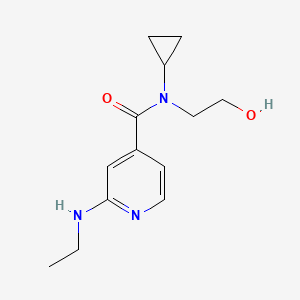

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)